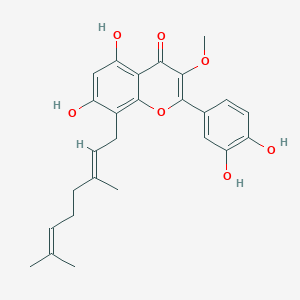

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Description

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid characterized by hydroxyl groups at positions 5, 7, 3', and 4', a methoxy group at position 3, and a geranyl chain at position 6. It is found in plants such as Broussonetia papyrifera (paper mulberry) and Elsholtzia rugulosa . Its molecular formula is C₂₆H₂₈O₇, with a molecular weight of 452.496 g/mol . Key physicochemical properties include a boiling point of 710.4±60.0 °C, a density of 1.4±0.1 g/cm³, and moderate polarity due to hydroxyl and methoxy substitutions .

Properties

Molecular Formula |

C26H28O7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+ |

InChI Key |

AHZUPZUDBQBABD-OVCLIPMQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Product Isolation from Broussonetia papyrifera

The primary source of 5,7,3',4'-tetrahydroxy-3-methoxy-8-geranylflavone is the whole plant or root extracts of Broussonetia papyrifera (paper mulberry). Bioassay-guided fractionation remains the cornerstone of its isolation.

Solvent Extraction and Preliminary Fractionation

Fresh or dried plant material is ground and subjected to sequential solvent extraction. Ethyl acetate (EtOAc) is the preferred solvent due to its ability to dissolve medium-polarity flavonoids while excluding highly polar contaminants. A typical protocol involves:

- Maceration or Soxhlet extraction with EtOAc for 48–72 hours.

- Filtration and evaporation under reduced pressure to yield a crude extract.

- Liquid-liquid partitioning using hexane, dichloromethane, and water to remove lipids and sugars.

The EtOAc-soluble fraction is then subjected to open-column chromatography on silica gel or polyamide resin, eluted with gradients of hexane:EtOAc (9:1 to 0:1) and methanol.

Advanced Chromatographic Techniques

Final purification employs high-performance countercurrent chromatography (HPCCC) or medium-pressure liquid chromatography (MPLC) with MCI gel CHP20P. Key parameters include:

| Parameter | Details |

|---|---|

| Stationary Phase | MCI gel CHP20P (polystyrene-divinylbenzene) |

| Mobile Phase | MeOH:H2O (65:35 to 85:15), 0.1% formic acid |

| Flow Rate | 2–4 mL/min |

| Detection | UV at 254 nm and 365 nm |

| Yield | 0.002–0.005% (w/w) from dried plant material |

Fractions containing the target compound are identified via LC-MS using m/z 453.2 [M+H]+ and 451.2 [M−H]−.

Biosynthetic Pathways and Enzymatic Preparation

Prenylated flavonoids like this compound are synthesized via the shikimate and methylerythritol phosphate (MEP) pathways. Key enzymatic steps include:

Prenylation and Methoxylation

- Flavonoid backbone synthesis : Chalcone synthase (CHS) and chalcone isomerase (CHI) generate naringenin chalcone, which is oxidized to flavanones.

- Prenyltransferase activity : A geranyl group is transferred from geranyl diphosphate (GPP) to C-8 of the flavone core by membrane-bound prenyltransferases (PTs).

- O-Methylation : A cytochrome P450-dependent monooxygenase introduces the methoxy group at C-3.

Biotechnological Approaches

Heterologous expression in Escherichia coli or Saccharomyces cerevisiae enables scalable production:

Analytical Techniques for Structural Validation

Spectroscopic Characterization

Post-isolation, the compound is analyzed using:

Nuclear Magnetic Resonance (NMR)

Critical 1H and 13C NMR signals include:

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Correlations (HMBC) |

|---|---|---|---|

| C-3 OCH3 | 3.56 (s) | 56.2 | C-3 (δ 139.3) |

| Geranyl H-1'' | 3.21 (d, J=7.0) | 22.4 | C-8 (δ 108.1), C-9 (δ 155.8) |

| C-4' OH | 9.82 (s) | - | C-3' (δ 127.4), C-4' (δ 160.4) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may alter its hydroxyl groups.

Reduction: Reduction reactions can modify the flavone structure.

Substitution: Substitution reactions can occur at various positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various catalysts and solvents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.

Scientific Research Applications

Anti-Cancer Properties

One of the most significant applications of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is its anti-cancer effects, particularly against breast cancer. Research has shown that this compound exhibits anti-proliferative activity on estrogen receptor-positive breast cancer cells (MCF-7) with an IC50 value of approximately 4.41 µM .

A study by Guo et al. (2013) demonstrated that derivatives of this compound inhibited the growth of breast cancer cells both in vitro and in vivo, indicating its potential as an anticancer agent . The mechanism involves down-regulation of estrogen receptor-alpha (ER-α), which is crucial for the proliferation of certain breast cancer cells .

Antioxidant Activity

In addition to its anti-cancer properties, this compound exhibits antioxidant activity. This property is essential for mitigating oxidative stress-related diseases, making it a candidate for further studies in preventive medicine and health supplements .

Aromatase Inhibition

The compound has been investigated for its ability to inhibit aromatase activity. Aromatase is an enzyme involved in estrogen biosynthesis; thus, its inhibition is beneficial in treating hormone-sensitive cancers. Studies have indicated that this compound can effectively inhibit aromatase activity in vitro .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods involving electrophilic substitution reactions due to the presence of hydroxyl groups. These synthetic pathways are crucial for obtaining sufficient quantities for research and therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,7-Dihydroxyflavone | Lacks geranyl group | Exhibits different biological activities |

| 8-Prenylnaringenin | Contains a prenyl group | Shows distinct anti-inflammatory properties |

| 5-Hydroxyflavone | Fewer hydroxyl groups | Limited antioxidant capacity compared to geranyl compound |

This table highlights the distinct pharmacological profiles attributed to the unique combination of functional groups found in this compound.

Case Studies and Research Findings

- Guo et al. (2013) : Investigated the anti-proliferative effects on breast cancer cells and reported significant inhibition of cell growth both in vitro and in vivo.

- Aromatase Inhibition Study : Demonstrated effective inhibition of aromatase activity by isolating this compound from Broussonetia papyrifera, providing insights into its potential therapeutic applications against hormone-dependent cancers .

Mechanism of Action

The compound exerts its effects primarily through its anti-proliferative activity on breast cancer cells. It can inhibit the growth of these cells by interfering with specific molecular pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with estrogen receptors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in hydroxylation, methoxylation, and prenyl/geranyl chain positions. Key examples include:

Key Structural Observations :

- Substitution Position : Geranyl (C10 chain) at position 8 distinguishes the target compound from shorter prenyl (C5) or diprenyl derivatives .

- Methoxylation : The 3-OCH₃ group reduces polarity compared to fully hydroxylated analogues like luteolin (5,7,3',4'-tetrahydroxyflavone) .

- Glycosylation : Glucosylation (e.g., 7-O-glucoside) increases solubility but may reduce membrane permeability .

Activity Insights :

- Geranyl vs.

- Methoxy Substitution : Methoxylation at position 3 may decrease antioxidant efficacy compared to fully hydroxylated analogues like luteolin .

- Diprenyl Substitution: Broussoflavonol B’s 6,8-diprenyl groups correlate with strong anticancer activity, suggesting that dual prenylation enhances bioactivity .

Pharmacokinetic and Physicochemical Properties

| Property | This compound | Broussoflavonol B | 5,7,3',4'-Tetrahydroxy-8-prenylflavone |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 4.5 | 3.8 |

| Water Solubility (mg/mL) | 0.01 | 0.005 | 0.1 |

| Boiling Point (°C) | 710.4 | 705.0 | 650.0 |

| Hydrogen Bond Donors | 4 | 4 | 4 |

Key Trends :

- Glycosylated derivatives (e.g., 7-O-glucoside) exhibit improved solubility but require enzymatic cleavage for activation .

Biological Activity

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (often abbreviated as TGF) is a natural compound derived from the plant Broussonetia papyrifera. This flavonoid has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and oxidative stress mitigation. The compound's unique structure, characterized by multiple hydroxyl groups and a geranyl side chain, contributes to its biological efficacy.

- Molecular Formula : C26H28O7

- Molecular Weight : 452.5 g/mol

- CAS Number : 1605304-56-0

Anticancer Properties

TGF has shown promising anticancer effects, particularly against breast cancer cells. Studies indicate that it possesses anti-proliferative properties, with specific focus on estrogen receptor-positive (ER+) breast cancer cells. For instance, one study reported an IC50 value of 4.41 µM for TGF against MCF-7 cells, indicating significant potency in inhibiting cell growth .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER+) | 4.41 | Down-regulation of estrogen receptor-α |

| BCAP-37 (in vivo) | Not specified | Inhibition of tumor growth |

Antioxidant Activity

TGF exhibits strong antioxidant properties, which may help in reducing oxidative stress-related diseases. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

The biological activity of TGF can be attributed to several mechanisms:

- Electrophilic Substitution Reactions : The hydroxyl groups in TGF can participate in various electrophilic reactions, modifying its chemical properties for enhanced biological interactions.

- Interaction with Biological Targets : TGF has been shown to interact with key biological pathways involved in cancer progression and oxidative stress response. This includes modulation of signaling pathways that regulate cell proliferation and apoptosis.

Study on Breast Cancer Cells

A notable study investigated the effects of TGF on MCF-7 breast cancer cells. The results demonstrated that TGF significantly inhibited cell proliferation and induced apoptosis through the down-regulation of estrogen receptor signaling pathways. This finding suggests its potential as a therapeutic agent for hormone-dependent cancers .

Antioxidant Efficacy Assessment

Another research effort focused on the antioxidant capacity of TGF using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that TGF effectively neutralized free radicals, showcasing its potential utility in nutraceutical applications aimed at preventing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic methods used to characterize 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone?

- Structural Features : The compound contains a flavone backbone with hydroxyl groups at positions 5, 7, 3', and 4', a methoxy group at position 3, and a geranyl chain at position 7. Geranylation introduces hydrophobicity and structural complexity, impacting solubility and reactivity .

- Spectroscopic Methods :

- NMR : 1H and 13C NMR are critical for identifying substitution patterns and geranyl chain conformation. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while geranyl methyl groups appear at δ 1.6–1.8 ppm .

- HR-MS : High-resolution mass spectrometry confirms molecular formula (e.g., expected [M+H]+ for C25H28O8: 456.18) and fragmentation patterns .

- UV-Vis : Absorption maxima near 270 nm (Band II) and 340 nm (Band I) confirm the flavone core .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

- Methodology :

- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables like solvent polarity (e.g., ethanol-water mixtures), temperature (40–60°C), and extraction time (20–40 min). Ultrasonic-assisted extraction at 480 W enhances yield .

- Validation : Compare experimental yields (e.g., 6.58 mg/g in flavonoid-rich sources) with predicted models to refine parameters .

- Purification : Use column chromatography (silica gel or Sephadex LH-20) followed by HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

Advanced Research Questions

Q. What challenges arise in synthesizing geranylated flavonoids like this compound, and what strategies are effective?

- Challenges :

- Regioselectivity : Installing the geranyl group at position 8 without side reactions requires protecting hydroxyl groups (e.g., using acetyl or benzyl groups) .

- Purification : Hydrophobic geranyl derivatives often require reverse-phase chromatography or preparative HPLC .

- Strategies :

- Enzymatic Prenylation : Geranyltransferases from plant systems (e.g., Artemisia annua) can achieve regioselective geranylation in vitro .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for methoxylation steps .

Q. How does the geranyl moiety influence the compound’s bioactivity and pharmacokinetics?

- Bioactivity :

- The geranyl chain enhances membrane permeability and interaction with hydrophobic targets (e.g., cytochrome P450 enzymes or lipid-rich microbial membranes) .

- In vitro assays show increased antifungal activity compared to non-prenylated analogs, likely due to improved cellular uptake .

- Pharmacokinetics :

- Geranylation reduces aqueous solubility but improves metabolic stability. Use micellar delivery systems (e.g., polysorbate-80) to enhance bioavailability .

Q. What analytical techniques resolve structural ambiguities in closely related flavonoids, such as distinguishing 8-geranyl vs. 6-geranyl isomers?

- ROESY NMR : Correlates spatial proximity between geranyl protons and adjacent aromatic protons to confirm substitution position .

- LC-MS/MS : Fragmentation patterns (e.g., loss of geranyl fragment [M-136]+) differentiate isomers .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, though challenging due to compound crystallinity .

Methodological Considerations

- Data Contradictions : Discrepancies in reported molecular formulas (e.g., C17H14O8 vs. C25H26O6) highlight the need to verify purity via elemental analysis and orthogonal techniques like HPLC-DAD-ESI/MS .

- Advanced Design : For bioactivity studies, use dose-response matrices (e.g., 0.1–1 mg/mL serial dilutions) and include positive controls (e.g., quercetin for antioxidant assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.